N'-[(1E)-1-(3-aminophenyl)ethylidene]benzohydrazide
Description
N'-[(1E)-1-(3-aminophenyl)ethylidene]benzohydrazide is a benzohydrazide derivative characterized by a hydrazone linkage between a benzoyl group and a 3-aminophenyl-substituted ethylidene moiety. This compound belongs to the acylhydrazone family, known for their versatile coordination chemistry and biological activities. Its synthesis typically involves condensation of benzohydrazide with 1-(3-aminophenyl)ethanone in ethanol under acidic conditions (e.g., glacial acetic acid), followed by recrystallization . The presence of the 3-aminophenyl group introduces electron-donating properties, influencing its reactivity and interactions with biological targets or metal ions.
Properties
IUPAC Name |
N-[(E)-1-(3-aminophenyl)ethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-11(13-8-5-9-14(16)10-13)17-18-15(19)12-6-3-2-4-7-12/h2-10H,16H2,1H3,(H,18,19)/b17-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQKOFRBXDBPEW-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1)/C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(1E)-1-(3-aminophenyl)ethylidene]benzohydrazide typically involves the condensation reaction between 3-aminobenzaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
3-aminobenzaldehyde+benzohydrazide→N’-[(1E)-1-(3-aminophenyl)ethylidene]benzohydrazide
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Key Reaction Mechanisms
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Cyclocondensation with β-Ketoesters :
The reaction of 2-aminobenzimidazole with β-ketoesters (e.g., ethyl acetoacetate) in DMF under reflux forms dihydrobenzo imidazo[1,2-a]pyrimidin-4-ones . This method could be adapted for the 4-ol derivative by modifying reaction conditions (e.g., hydrolysis steps) to introduce the hydroxyl group. -
Microwave-Assisted Synthesis :
A microwave-driven reaction between 2-aminobenzimidazole and dienones (e.g., 3,3'-((butane-1,4-diylbis(oxy))bis(2,1-phenylene))bis(1-phenylprop-2-en-1-one)) in DMF with K₂CO₃ as a base yields pyrimido[1,2-a]benzimidazol-4-yl derivatives . This method suggests that controlled heating and polar aprotic solvents are critical for cyclization efficiency.
Reaction Conditions and Yields
Analytical and Structural Characterization
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Spectroscopic Data :
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IR : Absorption bands ~1722 cm⁻¹ (C=O) and ~3260 cm⁻¹ (NH) are characteristic of the 4-keto form . For the 4-ol derivative, an additional broad band ~3300–3500 cm⁻¹ (OH stretch) would be expected.
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NMR : In the 4-keto form, a singlet ~5.41 ppm (CH proton) and ~8.54 ppm (NH) are observed . The 4-ol would likely
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Scientific Research Applications
Anticancer Activity
Hydrazones, including N'-[(1E)-1-(3-aminophenyl)ethylidene]benzohydrazide, have been studied extensively for their anticancer properties. Research indicates that these compounds can inhibit the proliferation of cancer cells through various mechanisms.
- Mechanism of Action : The anticancer activity of hydrazones is often attributed to their ability to chelate metal ions, which are crucial for tumor growth. For instance, metal complexes formed with hydrazone ligands have shown selective toxicity towards cancer cells while sparing normal cells. Studies have demonstrated that these complexes can induce apoptosis in cancer cells by promoting oxidative stress and disrupting mitochondrial function .
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Case Studies :
- A study on hydrazone metal complexes revealed IC50 values below 5 µM against various cancer cell lines, including HeLa and PANC1, indicating strong cytotoxicity .
- Another investigation highlighted the synthesis of metal complexes with hydrazones derived from benzohydrazide that exhibited significant anticancer activity against human breast cancer (MCF-7) and lung carcinoma (A549) cell lines .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial effects. Hydrazone derivatives are known for their ability to combat bacterial infections.
- Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell membranes and interference with metabolic pathways. Some studies suggest that these compounds may act synergistically with conventional antibiotics, enhancing their efficacy against resistant strains .
- Case Studies :
Cardioprotective Effects
Recent studies have explored the cardioprotective properties of hydrazone derivatives, particularly in the context of myocardial infarction.
- Mechanism : The cardioprotective effects are attributed to the compound's antioxidant properties, which help mitigate oxidative stress during ischemic events. By reducing myocardial damage, these compounds can improve cardiac function post-infarction.
- Case Studies :
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3-aminophenyl)ethylidene]benzohydrazide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The hydrazone functional group can form stable complexes with metal ions, which can be exploited in coordination chemistry and catalysis.
Comparison with Similar Compounds
Anticancer and DNA Interaction
Copper(II) complexes of (E)-2-hydroxy-N′-(1-(pyrazin-2-yl)ethylidene)benzohydrazide (HL1) and its isomers (HL2, HL3) exhibit significant anticancer activity against HeLa and MCF-7 cell lines, with IC₅₀ values ranging from 2.8–8.3 μM. These ligands coordinate to Cu(II) via the hydrazone-O, pyrazine-N, and phenolic-O atoms, forming square-planar complexes that induce apoptosis through DNA cleavage .
Cardioprotective Effects
(E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide (compound 1c) demonstrated cardioprotective effects in isoproterenol-induced myocardial infarction in rats, reducing cardiac remodeling and thrombosis. Its extended π-conjugation from the benzo[f]chromenyl group enhances hydrophobic interactions with biological targets, a feature absent in the 3-aminophenyl analog .
Antimicrobial and Antioxidant Activity
(Z)-N’-(1-(3-aminophenyl)ethylidene)-2-cyanoacetohydrazide (compound 1 in ) showed antimicrobial activity when incorporated into pyrido[2,1-b][1,3,4]oxadiazine derivatives.
Corrosion Inhibition Efficiency
Fatty hydrazides like N′-(1-(2-hydroxyphenyl)ethylidene)benzohydrazide (BZOH) exhibit >90% corrosion inhibition efficiency for mild steel in 1.0 M HCl. The hydroxyl group facilitates adsorption onto metal surfaces via hydrogen bonding and π-electron interactions. The 3-aminophenyl analog may show similar behavior, but the absence of a hydroxyl group could reduce its adsorption strength .
Photophysical and Coordination Properties
(E)-2-Fluoro-N’-(1-(4-nitrophenyl)ethylidene)benzohydrazide displays solvatochromic behavior due to intramolecular charge transfer (ICT) between the electron-withdrawing nitro group and hydrazone moiety. The 3-aminophenyl derivative, with an electron-donating amino group, may exhibit redshifted absorption spectra but weaker ICT effects .
Structural and Functional Data Tables
Table 1: Comparison of Key Derivatives
Biological Activity
N'-[(1E)-1-(3-aminophenyl)ethylidene]benzohydrazide is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its effects, drawing from various studies and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the condensation reaction between benzohydrazide and 3-aminophenylacetaldehyde. The reaction is catalyzed under reflux conditions in an appropriate solvent, such as ethanol, to yield the desired hydrazone derivative. Characterization of the compound is usually performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. In vitro studies have demonstrated that these compounds can scavenge free radicals and reduce oxidative stress markers in various biological systems.
Antimicrobial Activity
This compound has shown promising antimicrobial activity against a range of pathogens. A study reported that derivatives of benzohydrazides demonstrated effective inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Potential
Several studies have explored the anticancer properties of hydrazone derivatives. For instance, compounds containing similar structures have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. Notably, some derivatives exhibited IC50 values in the low micromolar range, indicating potent antiproliferative activity .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Similar compounds have been found to act as inhibitors of key enzymes involved in metabolic pathways. For example, they may inhibit α-glucosidase, which plays a crucial role in carbohydrate metabolism .
- Apoptosis Induction : Certain derivatives have been shown to promote apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. This mechanism is critical for their anticancer activity .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer potential of various hydrazone derivatives, including this compound. The results indicated that the compound induced apoptosis in HeLa cells through the activation of caspase pathways. The study reported an IC50 value of 0.15 µM against HeLa cells, highlighting its potential as a therapeutic agent .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of benzohydrazone derivatives. The study found that this compound displayed significant inhibitory activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 32 to 128 µg/mL .
Data Summary Table
| Biological Activity | IC50 Value (µM) | Pathway/Mechanism |
|---|---|---|
| Anticancer (HeLa cells) | 0.15 | Apoptosis induction via caspases |
| Antimicrobial | 32 - 128 | Inhibition of bacterial growth |
| Antioxidant | - | Free radical scavenging |
Q & A
Basic Research Questions
Q. What are the optimized synthetic methods for N'-[(1E)-1-(3-aminophenyl)ethylidene]benzohydrazide, and how can reaction conditions be tailored to improve yield?
- Methodology : The compound can be synthesized via acid-catalyzed Schiff base formation. A typical protocol involves refluxing 3-aminophenylacetone with benzohydrazide in methanol or ethanol, using sodium bicarbonate as a catalyst. Reaction parameters like solvent polarity (e.g., ethanol vs. methanol), temperature (60–80°C), and catalyst concentration (1:1 molar ratio) significantly impact yield. Post-reaction cooling induces crystallization, followed by filtration and washing with cold methanol to remove unreacted precursors .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this benzohydrazide derivative?
- Methodology :
- FT-IR : Confirm the presence of C=N (1590–1630 cm⁻¹), N-H (3200–3300 cm⁻¹), and C=O (1650–1680 cm⁻¹) stretches .
- NMR : ¹H NMR reveals azomethine proton signals at δ 8.2–8.5 ppm and aromatic protons (δ 6.5–7.8 ppm). ¹³C NMR identifies C=N (150–160 ppm) and carbonyl carbons (165–170 ppm) .
- Elemental Analysis : Validate empirical formulas (e.g., C₁₅H₁₄N₃O₂) with ≤0.4% deviation .
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks .
Advanced Research Questions
Q. How does this compound coordinate with transition metals, and what factors influence its binding mode?
- Methodology : The ligand acts as a tridentate or bidentate donor depending on metal ion size and electronic configuration. For Cu(II) or Zn(II), coordination occurs via the azomethine nitrogen, amide carbonyl oxygen, and phenolic oxygen (if substituted). In Ni(II) complexes, steric hindrance may restrict binding to azomethine and carbonyl groups only. Spectroscopic techniques like UV-Vis (d-d transitions) and X-ray crystallography resolve coordination geometry (e.g., square planar vs. octahedral) .
Q. What catalytic applications have been reported for metal complexes of this benzohydrazide?
- Methodology : Cu(II) complexes exhibit catalytic activity in styrene epoxidation. A typical protocol involves reacting styrene with tert-butyl hydroperoxide (TBHP) in acetonitrile at 60°C. GC-MS monitors epoxide yield, which correlates with ligand electron-donating substituents (e.g., 4-amino groups enhance activity) .
Q. How can computational methods (DFT, molecular docking) complement experimental studies on this compound’s bioactivity?
- Methodology :
- DFT : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, predicting reactive sites .
- Molecular Docking : Dock the ligand into target enzymes (e.g., urease or LSD1) using AutoDock Vina. Binding affinities (ΔG values) and hydrogen-bonding interactions validate experimental IC₅₀ data .
Q. What strategies address contradictions in reported biological activities, such as variable antimicrobial potency across studies?
- Methodology :
- Dose-Response Analysis : Test the compound against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 10–100 µg/mL.
- Synergistic Assays : Combine with commercial antibiotics (e.g., ampicillin) to assess fractional inhibitory concentration (FIC) indices.
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance membrane permeability .
Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric forms or crystal packing?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
